molecular formula C13H12FNO2S B186148 N-(4-fluorophenyl)-4-methylbenzenesulfonamide CAS No. 727-31-1

N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B186148
CAS RN: 727-31-1
M. Wt: 265.31 g/mol
InChI Key: FVZXDKXFEPVJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-methylbenzenesulfonamide, also known as 4'-fluorobenzenesulfonamide or 4-FBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a wide range of effects on biological systems, including the ability to disrupt protein-protein interactions and modulate enzyme activity. In

Mechanism Of Action

The mechanism of action of N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves the disruption of protein-protein interactions and the modulation of enzyme activity. The compound is thought to bind to specific sites on proteins, preventing them from interacting with other proteins or altering their conformation to modulate enzyme activity. The exact mechanism of action may vary depending on the specific protein or enzyme being studied.

Biochemical And Physiological Effects

N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions and modulate enzyme activity, the compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-4-methylbenzenesulfonamide is its ability to disrupt protein-protein interactions and modulate enzyme activity. This makes it a useful tool for studying a wide range of biological processes. However, there are also limitations to its use. For example, the compound may have off-target effects on other proteins or enzymes, making it difficult to interpret results. Additionally, the compound may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research involving N-(4-fluorophenyl)-4-methylbenzenesulfonamide. One area of research involves the development of more specific and potent analogs of the compound that can be used to study specific protein-protein interactions or enzymes. Another area of research involves the use of the compound in vivo, to better understand its effects on biological systems. Additionally, the compound may have potential therapeutic applications, particularly in the treatment of cancer or inflammatory diseases. Overall, N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a promising compound with a wide range of potential applications in scientific research.

Scientific Research Applications

N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. By disrupting these interactions, researchers can gain insights into the molecular mechanisms underlying various biological processes, including disease states. N-(4-fluorophenyl)-4-methylbenzenesulfonamide has also been shown to modulate enzyme activity, making it a useful tool for studying enzyme kinetics and regulation.

properties

CAS RN

727-31-1

Product Name

N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3

InChI Key

FVZXDKXFEPVJRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F

Other CAS RN

727-31-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoroaniline (200.0 g (1.80 mol) in pyridine (155.0 g (1.96 mol)) and acetonitrile (155 ml), under cooling with ice and with stirring, p-toluenesulfonyl chloride (360.3 g (1.89 mol)) was added. After stirring for 20 hours at room temperature, water (1500 ml) was added to the reaction mixture to bring about separation of crystals. The crystals were filtered and washed with water to give 486.6 g (102%) of 4′-fluoro-p-toluenesulfonanilide as pale red crude crystals.
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0 (± 1) mol
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155 g
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155 mL
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360.3 g
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1500 mL
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